Cas no 90874-56-9 (2,5-Dimethyl-2,3-dihydro-1H-indole)

2,5-Dimethyl-2,3-dihydro-1H-indole structure
90874-56-9 structure
2,5-Dimethyl-2,3-dihydro-1H-indole
90874-56-9
C10H13N
147.216922521591
MFCD16300825
1121080
19824126

2,5-Dimethyl-2,3-dihydro-1H-indole Properties

Names and Identifiers

    • 2,3-dihydro-2,5-dimethyl-1H-Indole
    • 1H-Indole, 2,3-dihydro-2,5-dimethyl-
    • 2,5-Dimethyl-2,3-dihydro-1H-indole
    • 2,3-Dihydro-2,5-dimethyl-1H-indole (ACI)
    • Indoline, 2,5-dimethyl- (7CI)
    • 90874-56-9
    • MFCD16300825
    • D78738
    • 2,3-DIHYDRO-2,5-DIMETHYL-1H-INDOLE
    • SB39805
    • 2,5-Dimethylindoline
    • AKOS006358681
    • CS-0152911
    • BS-50090
    • SCHEMBL7922397
    • +Expand
    • MFCD16300825
    • MVEUSNIEJOXRAO-UHFFFAOYSA-N
    • 1S/C10H13N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-5,8,11H,6H2,1-2H3
    • C1C(C)=CC2=C(NC(C2)C)C=1

Computed Properties

  • 147.105
  • 1
  • 1
  • 0
  • 147.105
  • 11
  • 144
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 2.7
  • 12A^2

2,5-Dimethyl-2,3-dihydro-1H-indole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00H3N6-250mg
2,3-dihydro-2,5-diMethyl-1H-Indole
90874-56-9 96%
250mg
$19.00 2024-04-20
A2B Chem LLC
AH97074-250mg
2,5-Dimethylindoline
90874-56-9 96%
250mg
$17.00 2024-05-20
Aaron
AR00H3VI-100mg
2,3-dihydro-2,5-diMethyl-1H-Indole
90874-56-9 96%
100mg
$13.00 2024-07-18
abcr
AB537033-250 mg
2,5-Dimethyl-2,3-dihydro-1H-indole; .
90874-56-9
250MG
€175.80 2023-07-11
Alichem
A199007170-1g
2,5-Dimethylindoline
90874-56-9 95%
1g
$478.74 2023-08-31
Ambeed
A388754-250mg
2,5-Dimethylindoline
90874-56-9 96%
250mg
$23.0 2024-05-30
Chemenu
CM148226-1g
2,5-Dimethyl-2,3-dihydro-1H-indole
90874-56-9 95%
1g
$549 2021-08-05
Cooke Chemical
BD0222953-250mg
2,5-Dimethylindoline
90874-56-9 96%
250mg
RMB 388.80 2023-09-07
Crysdot LLC
CD11019810-1g
2,5-Dimethylindoline
90874-56-9 95+%
1g
$581
eNovation Chemicals LLC
D968596-1g
2,5-Dimethyl-2,3-dihydro-1H-indole
90874-56-9 96%
1g
$390 2022-09-08

2,5-Dimethyl-2,3-dihydro-1H-indole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Palladium Solvents: 2,2,2-Trifluoroethanol ;  21 °C
1.2 Reagents: Diboronic acid ;  24 h, 40 °C
Reference
Pd/C-Catalyzed transfer hydrogenation of N-H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source
Zhou, Xiao-Yu; Chen, Xia, Organic & Biomolecular Chemistry, 2021, 19(3), 548-551

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Dichloromethane
1.2 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min, -20 °C
1.3 Reagents: Triethylamine
1.4 Solvents: Diethyl ether ,  Methanol ,  Dichloromethane
1.5 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene ;  2 h, 90 °C
1.6 Solvents: Dichloromethane
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Solvents: Hexane
1.9 Reagents: Sodium hydroxide Solvents: Water
1.10 Solvents: Diethyl ether
1.11 Reagents: Sodium chloride Solvents: Water
Reference
Novel strategies for the solid phase synthesis of substituted indolines and indoles
Nicolaou, K. C.; Roecker, A. J.; Hughes, Robert; van Summeren, Ruben; Pfefferkorn, Jeffrey A.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(3), 465-476

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, 90 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
Reference
Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst
Murray, James I. ; Floden, Nils J.; Bauer, Adriano ; Fessner, Nico D. ; Dunklemann, Daniel L. ; et al, Angewandte Chemie, 2017, 56(21), 5760-5764

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (functionalized in to cobalt oxide core shell supported on silica) ,  Silica Solvents: Toluene ;  48 h, 50 bar, 135 °C
Reference
Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes
Zhou, Bei; Chandrashekhar, Vishwas G.; Ma, Zhuang; Kreyenschulte, Carsten; Bartling, Stephan; et al, Angewandte Chemie, 2023, 62(10),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (Ru2P) Solvents: Ethanol ;  5 h, 5 bar, 60 °C
Reference
Geometric and electronic effects on the performance of a bifunctional Ru2P catalyst in the hydrogenation and acceptorless dehydrogenation of N-heteroarenes
Shao, Fangjun; Yao, Zihao; Gao, Yijing; Zhou, Qiang; Bao, Zhikang; et al, Chinese Journal of Catalysis, 2021, 42(7), 1185-1194

2,5-Dimethyl-2,3-dihydro-1H-indole Raw materials

2,5-Dimethyl-2,3-dihydro-1H-indole Preparation Products

2,5-Dimethyl-2,3-dihydro-1H-indole Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:90874-56-9)
XU NV SHI
15221998634
1986399151@qq.com

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